[(2S,3S)-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-OXOTETRAHYDRO-2-FURANYL]METHYL BENZOATE
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Overview
Description
[(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a tetrahydrofuran ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.
Construction of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
[(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a ligand in the study of enzyme-substrate interactions.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which [(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate
- [(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl acetate
- [(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl propionate
Uniqueness
[(2S,3S)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-2-yl]methyl benzoate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
[(2S,3S)-3-(3,5-dimethylpyrazol-1-yl)-5-oxooxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-8-12(2)19(18-11)14-9-16(20)23-15(14)10-22-17(21)13-6-4-3-5-7-13/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUXBKGGQYWSDV-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CC(=O)OC2COC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1[C@H]2CC(=O)O[C@@H]2COC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013764-36-7 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013764-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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